molecular formula C20H22N4O B14857339 N-(2-Morpholinoethyl)-2-(pyridin-3-yl)quinolin-4-amine

N-(2-Morpholinoethyl)-2-(pyridin-3-yl)quinolin-4-amine

Cat. No.: B14857339
M. Wt: 334.4 g/mol
InChI Key: OYACCGKOQPHEJN-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a pyridine ring and a morpholine moiety

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-pyridin-3-ylquinolin-4-amine

InChI

InChI=1S/C20H22N4O/c1-2-6-18-17(5-1)20(22-8-9-24-10-12-25-13-11-24)14-19(23-18)16-4-3-7-21-15-16/h1-7,14-15H,8-13H2,(H,22,23)

InChI Key

OYACCGKOQPHEJN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Substitution with Pyridine: The pyridine ring can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where the morpholine reacts with an appropriate leaving group on the quinoline-pyridine intermediate.

Industrial Production Methods

Industrial production of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Biology: The compound serves as a tool for investigating the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-2-yl)quinolin-4-amine
  • N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinolin-4-amine
  • N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-3-amine

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-3-yl)quinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine moiety enhances its solubility and bioavailability, while the quinoline and pyridine rings contribute to its binding affinity and specificity for molecular targets.

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